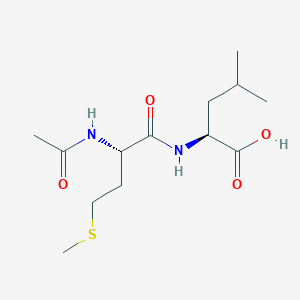

N-Acetyl-L-methionyl-L-leucine

Description

Structure

3D Structure

Properties

CAS No. |

60461-05-4 |

|---|---|

Molecular Formula |

C13H24N2O4S |

Molecular Weight |

304.41 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C13H24N2O4S/c1-8(2)7-11(13(18)19)15-12(17)10(5-6-20-4)14-9(3)16/h8,10-11H,5-7H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1 |

InChI Key |

JTTNTYOGIGHWBA-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for N Acetyl L Methionyl L Leucine

De Novo Chemical Synthesis Methodologies

The chemical synthesis of N-Acetyl-L-methionyl-L-leucine is a multi-step process that involves the protection of reactive functional groups, formation of the peptide bond, and selective acetylation of the N-terminal methionine.

Protecting Group Chemistry in Dipeptide Synthesis

To prevent unwanted side reactions and ensure the specific formation of the methionyl-leucine peptide bond, the amino and carboxyl groups of the individual amino acids must be temporarily blocked using protecting groups. nih.gov

The α-amino group of L-methionine is typically protected to prevent it from reacting with the activated carboxyl group of another methionine molecule. Common amino-protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.comlibretexts.org The Boc group is introduced by reacting L-methionine with di-tert-butyl dicarbonate (B1257347) and is stable under most conditions except for strong acids. libretexts.org The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride and is removed under mild basic conditions, often with a solution of piperidine. creative-peptides.comlibretexts.org

Conversely, the carboxyl group of L-leucine is protected to prevent it from reacting with the amino group of another leucine (B10760876) molecule. masterorganicchemistry.com This is commonly achieved through esterification, for instance, by forming a methyl or benzyl (B1604629) ester. libretexts.org These ester groups can be removed later by mild hydrolysis with an aqueous base. libretexts.org

The strategic use of these protecting groups ensures that the amino group of methionine and the carboxyl group of leucine are available to form the desired peptide bond, while all other reactive sites are masked. nih.govmasterorganicchemistry.com

Table 1: Common Protecting Groups in Dipeptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-chloride | Mild base (e.g., piperidine) |

| Carboxyl Group | Methyl ester | -OMe | Methanol/acid catalyst | Mild aqueous base |

| Carboxyl Group | Benzyl ester | -OBn | Benzyl alcohol/acid catalyst | Mild aqueous base or hydrogenolysis |

Peptide Bond Formation Techniques (e.g., Carbodiimide (B86325), Active Ester)

Once the amino group of L-methionine and the carboxyl group of L-leucine are appropriately protected, the peptide bond can be formed. This is achieved by activating the carboxyl group of the N-protected L-methionine to make it more susceptible to nucleophilic attack by the amino group of the C-protected L-leucine. youtube.com

A widely used method for this activation is the carbodiimide method, employing reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of the protected leucine to form the peptide bond. masterorganicchemistry.com

Another common approach is the active ester method. In this technique, the protected methionine is first converted into an active ester, for example, by reacting it with N-hydroxysuccinimide (HOSu) or pentachlorophenol. These active esters are stable enough to be isolated but are highly reactive towards amines, leading to the efficient formation of the peptide bond under mild conditions.

The choice of coupling reagent and reaction conditions is crucial to minimize side reactions, such as racemization, and to ensure a high yield of the desired dipeptide.

Selective N-Acetylation of the N-Terminal Methionine Moiety

Following the formation of the protected dipeptide, the protecting group on the N-terminal methionine must be removed to allow for selective acetylation. For instance, if the Boc group was used, it can be cleaved with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com

Once the amino group of the methionine residue is deprotected, the final step is the introduction of the acetyl group. This is typically achieved by reacting the dipeptide with acetic anhydride (B1165640). isef.netgoogle.com The reaction conditions, such as the molar ratio of acetic anhydride to the dipeptide, temperature, and solvent, are carefully controlled to ensure complete and selective acetylation of the N-terminal amino group without modifying any other potentially reactive groups in the molecule. isef.net The final product, this compound, is then purified from the reaction mixture.

Enzymatic and Biocatalytic Approaches for this compound Production

Enzymatic methods offer a green and highly specific alternative to chemical synthesis for the production of this compound. These approaches utilize the catalytic power of enzymes to achieve the desired transformations under mild conditions.

N-Acetyltransferase-Mediated Acetylation

N-terminal acetylation is a common protein modification in eukaryotes, catalyzed by a family of enzymes known as N-acetyltransferases (NATs). hmdb.canih.gov These enzymes transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of a nascent polypeptide chain. genefrontier.com

Specific NATs exhibit selectivity for the N-terminal amino acid. For instance, the enzyme complex NatB is known to acetylate N-terminal methionine residues. genefrontier.com In a biocatalytic process, a purified N-acetyltransferase that is specific for methionine can be used to acetylate the dipeptide L-methionyl-L-leucine. This enzymatic reaction is highly specific and avoids the need for protecting groups. nih.gov

The process would involve incubating the dipeptide with the appropriate NAT and acetyl-CoA in a suitable buffer system. The enzyme's specificity ensures that only the N-terminal amino group of the methionine is acetylated. nih.gov

Table 2: N-Acetyltransferases Involved in N-Terminal Methionine Acetylation

| Enzyme/Complex | Subunit Composition | Substrate Specificity |

| NatB | yNaa20 (NAT3), yNaa25 (MDM20) | N-terminal methionine |

| Methionine N(alpha)acetyltransferase (M-N(alpha)AT) | - | N-terminal methionine residues in proteins and peptides |

Protease/Peptidase-Catalyzed Peptide Synthesis

While proteases are best known for their role in breaking peptide bonds through hydrolysis, under specific conditions, the reverse reaction—peptide bond formation—can be favored. youtube.comkhanacademy.orgsquarespace.com This enzymatic approach to peptide synthesis offers high stereospecificity and regioselectivity.

In the context of synthesizing L-methionyl-L-leucine, a protease could be used to ligate an N-protected methionine derivative (e.g., an ester) with L-leucine. The equilibrium of the reaction can be shifted towards synthesis by using a high concentration of substrates, a low water content in the reaction medium, or by trapping the product. squarespace.com

Following the enzymatic synthesis of the dipeptide, the N-protecting group would be removed, and the N-terminal methionine could then be acetylated, either chemically or enzymatically as described above. While less common than chemical synthesis for short peptides, protease-catalyzed synthesis is an area of active research, particularly for its potential in environmentally friendly and highly specific peptide production. researchgate.net

Chemo-Enzymatic Hybrid Synthetic Pathways

The synthesis of this compound can be efficiently achieved through chemo-enzymatic hybrid pathways, which leverage the high stereoselectivity of enzymes for peptide bond formation under mild reaction conditions. nih.govqyaobio.com This approach circumvents many of the drawbacks associated with purely chemical synthesis, such as the need for extensive protecting group strategies and the risk of racemization. nih.gov The core of this strategy involves the enzyme-catalyzed condensation of an N-acetylated methionine derivative (the acyl donor) with a leucine derivative (the nucleophile).

Proteases such as thermolysin, papain, and subtilisin are commonly employed for this purpose, as they can catalyze the formation of peptide bonds in reverse of their natural hydrolytic function. scispace.comnih.govnih.gov The reaction is typically performed under kinetic control, where an activated acyl donor, such as an ester, is used to favor the synthesis reaction over hydrolysis. nih.gov The enzyme's substrate specificity plays a crucial role; thermolysin, for instance, exhibits a preference for hydrophobic amino acid residues like methionine and leucine at the P1' and P1 positions respectively, making it a suitable candidate for this specific synthesis. nih.gov

The general chemo-enzymatic reaction can be outlined as follows: N-Acetyl-L-methionine is first chemically converted to an activated ester (e.g., a methyl or ethyl ester). This activated acyl donor is then introduced into a buffered aqueous or mixed aqueous-organic solvent system containing L-leucine amide (the nucleophile) and the selected enzyme. The enzyme facilitates the nucleophilic attack of the amino group of L-leucine amide on the carbonyl carbon of the N-Acetyl-L-methionine ester, forming the dipeptide this compound amide. A final chemical or enzymatic hydrolysis step can convert the C-terminal amide to a carboxylic acid if required.

The table below outlines the key components and conditions for a hypothetical chemo-enzymatic synthesis of the target dipeptide.

| Component/Parameter | Role/Condition | Rationale/Reference |

| Enzyme | Biocatalyst for peptide bond formation | Thermolysin is a suitable choice due to its specificity for hydrophobic amino acids. nih.gov |

| Acyl Donor | N-Acetyl-L-methionine ethyl ester | The N-acetyl group provides N-terminal protection, and the ethyl ester activates the carboxyl group for enzymatic synthesis. nih.gov |

| Nucleophile | L-Leucine amide | The C-terminal amide increases solubility and can be a good substrate for many proteases. |

| Solvent System | Biphasic system (e.g., Ethyl Acetate/Water) or high concentration of organic co-solvent | Reduces water activity to shift the equilibrium from hydrolysis towards synthesis. chapmanhall.com |

| pH | Neutral to slightly alkaline (e.g., pH 7-8) | Optimal range for the synthetic activity of many proteases like thermolysin. |

| Temperature | Controlled (e.g., 25-40 °C) | Balances enzyme activity with stability and minimizes potential side reactions. |

| Reaction Control | Kinetic | The use of an activated ester substrate drives the reaction towards peptide formation before product hydrolysis can occur. nih.gov |

Purification and Stereochemical Control in this compound Synthesis

Purification

Following the synthesis of this compound, a multi-step purification process is essential to isolate the target dipeptide from unreacted starting materials, enzyme, and potential by-products. The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com This technique separates molecules based on their hydrophobicity. The N-acetylated dipeptide, being relatively hydrophobic, will interact with the non-polar stationary phase (typically C8 or C18 silica) and can be selectively eluted by a gradient of an organic solvent like acetonitrile (B52724) in water. polypeptide.comgilson.com

Other chromatographic techniques can be employed as complementary steps. Ion-exchange chromatography can separate molecules based on charge, which is useful for removing impurities with different ionization states. gilson.comwaters.com Gel permeation chromatography separates components by size and is effective for removing the enzyme (a large protein) from the much smaller dipeptide product. polypeptide.com

Crystallization is another powerful purification technique, particularly for N-acetylated peptides which often have good crystallinity. google.com The crude product can be dissolved in a suitable solvent system (e.g., water-ethanol) and allowed to crystallize under controlled cooling. This process can yield highly pure product by excluding impurities into the mother liquor. scribd.com

The following table compares the primary purification methods applicable to this compound.

| Purification Method | Principle of Separation | Advantages | Disadvantages |

| RP-HPLC | Hydrophobicity | High resolution and purity; adaptable to various scales. bachem.com | Requires specialized equipment; use of organic solvents. |

| Ion-Exchange Chromatography | Net Charge | Effective for removing charged impurities; high capacity. waters.com | Incompatible with mass spectrometry if non-volatile salts are used. gilson.com |

| Gel Permeation Chromatography | Molecular Size | Excellent for removing large molecules (enzyme) or for desalting. polypeptide.com | Low capacity; can be time-consuming. polypeptide.com |

| Crystallization | Differential Solubility | Can yield very high purity product; cost-effective at large scale. google.com | Yield can be variable; requires screening for optimal conditions. |

Stereochemical Control

Maintaining the L-configuration of both methionine and leucine residues is paramount. The primary strategy for achieving exquisite stereochemical control is the use of enzymatic catalysis in the synthesis step. nih.gov Enzymes are inherently chiral catalysts and are highly stereoselective, meaning they will almost exclusively react with the L-enantiomers of the amino acid substrates to produce the L,L-dipeptide, effectively preventing the formation of diastereomeric impurities (L,D-, D,L-, or D,D-peptides). qyaobio.com

While enzymatic synthesis is highly effective, the main risk to stereochemical integrity in peptide synthesis is epimerization, particularly of the activated amino acid residue (N-Acetyl-L-methionine). nih.gov Epimerization involves the abstraction of the α-proton of the amino acid, leading to a loss of its original stereochemistry. nih.gov Factors that can promote epimerization in chemical synthesis, such as harsh basic conditions or certain chemical coupling reagents, are avoided in chemo-enzymatic methods. u-tokyo.ac.jp The thioether side chain of methionine can make its α-proton susceptible to abstraction under basic conditions. nih.gov However, the mild, near-neutral pH conditions used for enzymatic synthesis significantly suppress this side reaction, ensuring the stereochemical purity of the final this compound product.

Comprehensive Structural and Conformational Analysis of N Acetyl L Methionyl L Leucine

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the primary and secondary structure of peptides. By combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS/MS), and Vibrational Spectroscopy, a detailed molecular picture of N-Acetyl-L-methionyl-L-leucine can be elucidated.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structural Elements

NMR spectroscopy provides atomic-resolution information on the chemical environment and connectivity of atoms. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments would be employed to confirm its structure.

The primary structure is confirmed by identifying the spin systems of the methionine and leucine (B10760876) residues and establishing their sequence through correlations across the peptide bond. The N-acetylation is confirmed by the characteristic acetyl methyl proton singlet and its correlation to the methionine's alpha-proton (Hα).

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for the dipeptide can be predicted by considering the known values for N-Acetyl-L-methionine and N-Acetyl-L-leucine, adjusting for the effects of peptide bond formation. nih.govchemicalbook.combmrb.iobmrb.io The formation of the methionyl-leucine peptide bond typically causes a downfield shift for the preceding alpha-carbon (Met-Cα) and an upfield shift for the succeeding one (Leu-Cα).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O, pH 7.4)

| Atom | Residue | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| NH | Leucine | ~8.1-8.3 | N/A |

| Hα | Methionine | ~4.4-4.5 | ~55-56 |

| Hα | Leucine | ~4.2-4.3 | ~54-55 |

| Hβ | Methionine | ~2.0-2.2 | ~32-33 |

| Hβ | Leucine | ~1.6-1.8 | ~42-43 |

| Hγ | Methionine | ~2.5-2.7 | ~31-32 |

| Hγ | Leucine | ~1.6-1.7 | ~26-27 |

| Hδ | Leucine | ~0.9-1.0 | ~23-25 |

| S-CH₃ | Methionine | ~2.1 | ~16-17 |

| C=O (Amide) | Methionine | N/A | ~174-175 |

| C=O (Carboxyl) | Leucine | N/A | ~178-179 |

| Acetyl CH₃ | N-Terminus | ~2.0 | ~22-23 |

| Acetyl C=O | N-Terminus | N/A | ~173-174 |

Multi-dimensional experiments like COSY (Correlated Spectroscopy) would reveal proton-proton couplings within each amino acid residue, while HMBC (Heteronuclear Multiple Bond Correlation) would show long-range (2-3 bond) correlations between protons and carbons, critically linking the acetyl group to the methionine and the methionine's carbonyl carbon to the leucine's alpha-proton, thus validating the sequence.

Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation and Sequence Validation

Tandem mass spectrometry is a cornerstone technique for peptide sequencing. An initial high-resolution mass measurement would confirm the molecular formula of this compound (C₁₃H₂₄N₂O₄S) with an expected monoisotopic mass of approximately 304.1457 Da.

Upon isolation and fragmentation (e.g., via Collision-Induced Dissociation, CID), the peptide backbone cleaves at specific locations, primarily the amide bonds, generating a series of predictable fragment ions. wiley-vch.de The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The detection of these ions allows for direct sequence validation. nih.govosti.gov

Predicted MS/MS Fragmentation Pattern: For this compound, the expected fragmentation would produce a series of b- and y-ions that confirm the Met-Leu sequence.

Interactive Table: Predicted m/z of Major Fragment Ions for [M+H]⁺ of this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| b₁ | N-Acetyl-Met (loss of H₂O) | 172.06 |

| b₂ | N-Acetyl-Met-Leu (loss of H₂O) | 285.15 |

| y₁ | Leucine | 132.10 |

| y₂ | Methionyl-Leucine | 263.14 |

| Precursor Ion | [M+H]⁺ | 305.15 |

The mass difference between consecutive b-ions or y-ions corresponds to the mass of an amino acid residue (113.08 Da for Leucine, 131.04 Da for Methionine), providing definitive sequence information. Additional fragments, such as those arising from the loss of the methionine side chain (CH₃S-), can also be observed. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. nih.gov These methods are highly sensitive to molecular structure, conformation, and intermolecular interactions like hydrogen bonding. technologynetworks.comicm.edu.pl

The spectrum of this compound would be dominated by characteristic peptide backbone vibrations:

Amide I (1600-1700 cm⁻¹): Primarily C=O stretching. This band is particularly sensitive to the peptide's secondary structure. For a short, flexible dipeptide, this band is expected to be broad, centered around 1650 cm⁻¹. mdpi.com

Amide II (1500-1600 cm⁻¹): A coupled mode of N-H in-plane bending and C-N stretching. Typically found around 1550 cm⁻¹.

C-H Stretching (2800-3000 cm⁻¹): Arising from the methyl and methylene (B1212753) groups of the acetyl group and amino acid side chains. scielo.br

N-H Stretching (~3300 cm⁻¹): Associated with the amide N-H group. Its position is sensitive to hydrogen bonding.

S-C Stretching (~600-700 cm⁻¹): A weaker band characteristic of the methionine side chain.

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H Stretch | Amide | ~3300 | FTIR |

| C-H Stretch | Alkyl Side Chains, Acetyl | 2850-3000 | FTIR, Raman |

| Amide I (C=O Stretch) | Peptide & Acetyl Backbone | 1640-1660 | FTIR, Raman |

| Amide II (N-H Bend, C-N Stretch) | Peptide Backbone | 1540-1560 | FTIR |

| C-S Stretch | Methionine Side Chain | 600-700 | Raman |

Chiroptical Studies for Absolute Configuration and Conformational Preferences

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information on the molecule's absolute configuration and predominant solution-state conformation. fiveable.me

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for investigating the secondary structure of peptides and confirming the chirality of its constituent amino acids. ubc.ca The spectrum is typically characterized by electronic transitions of the amide chromophores in the far-UV region (190-250 nm). rsc.org

For this compound, two main transitions are expected:

A weak but broad negative band around 215-225 nm, corresponding to the n→π* transition of the peptide bonds.

A stronger, positive band below 200 nm, corresponding to the π→π* transition.

The presence of L-amino acids generally results in a positive Cotton effect around 200-210 nm. rsc.org The precise position and intensity of these bands are sensitive to the dihedral angles (φ, ψ) of the peptide backbone, and thus reflect the molecule's average conformation in solution. For a short dipeptide, the spectrum would likely indicate a predominantly random coil or extended conformation. rsc.org

Optical Rotatory Dispersion (ORD)

ORD measures the rotation of plane-polarized light as a function of wavelength. fiveable.me The ORD spectrum is mathematically related to the CD spectrum through the Kronig-Kramers transforms and provides complementary information. nih.gov An ORD curve displays a "Cotton effect"—a characteristic peak and trough—in the region of a CD band. For this compound, a positive Cotton effect, corresponding to the positive CD band below 200 nm, would be expected, confirming the L-configuration of both amino acid residues.

X-ray Crystallography and Cryo-Electron Microscopy for Solid-State and Solution-Phase Structures

The precise three-dimensional atomic arrangement of this compound in both its solid and solution states is crucial for understanding its chemical properties and potential biological interactions. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining such high-resolution molecular structures. However, a thorough search of publicly available structural databases reveals a notable absence of experimentally determined structures for this specific dipeptide.

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, particularly for large protein complexes and assemblies. americanpeptidesociety.org The technique involves flash-freezing a solution of the molecule of interest in vitreous ice, preserving its native conformation. americanpeptidesociety.org These frozen samples are then imaged using an electron microscope at cryogenic temperatures. bioexcel.eu For small molecules like dipeptides, cryo-EM is generally not the method of choice due to challenges in visualizing such small structures with sufficient resolution. nih.govacs.org However, advancements in techniques like MicroED (micro-crystal electron diffraction) are making it possible to determine the structures of small molecules from nanocrystals, which could be a future avenue for studying compounds like this compound. To date, no cryo-EM or MicroED structures for this dipeptide have been deposited in public databases.

In the absence of experimental data, computational methods provide a powerful alternative for investigating the structural and conformational landscape of this compound.

Advanced Computational Approaches for Structural Prediction and Dynamics

Given the lack of experimental structural data, advanced computational approaches are indispensable for predicting the three-dimensional structure and conformational dynamics of this compound. These methods, which are grounded in the principles of molecular mechanics and quantum mechanics, allow for the exploration of the molecule's potential energy surface to identify stable conformations and simulate its behavior over time.

Structural Prediction for a small peptide like this compound typically begins with building an initial 3D model. This can be done using standard bond lengths and angles from known amino acid structures. The initial model is then subjected to energy minimization , a computational process that adjusts the atomic coordinates to find a local or global minimum on the potential energy surface, representing a stable conformation.

Molecular Dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. acs.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. acs.org This allows for the study of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. The accuracy of these simulations is highly dependent on the chosen force field .

A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. wikipedia.org Several well-established force fields are commonly used for simulating peptides and proteins, including:

AMBER (Assisted Model Building and Energy Refinement): Widely used for simulations of biomolecules. wikipedia.orgnih.gov

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular force field for proteins, nucleic acids, and lipids. nih.govgromacs.org

GROMOS (GROningen MOlecular Simulation): A united-atom force field that is computationally efficient. wikipedia.orggromacs.org

The choice of force field and water model is critical for obtaining realistic simulation results. nih.gov A typical MD simulation of this compound would involve solvating the molecule in a box of water molecules and running the simulation for a sufficient length of time to observe its dynamic behavior.

The table below outlines a hypothetical set of parameters that could be used for a molecular dynamics simulation of this compound using the GROMACS simulation package with an AMBER force field.

| Parameter | Value/Setting | Description |

| Force Field | AMBER99SB-ILDN | A refined version of the AMBER force field, suitable for protein and peptide simulations. |

| Water Model | TIP3P | A commonly used three-site water model that provides a good balance of accuracy and computational cost. |

| Box Type | Cubic | The simulation box shape. |

| Solvation | Solvated with water | The peptide is placed in a box of water molecules to simulate an aqueous environment. |

| Ion Concentration | 0.15 M NaCl | Ions are added to neutralize the system and mimic physiological salt concentrations. |

| Energy Minimization | Steepest Descent | Algorithm used to remove steric clashes before the simulation. |

| Equilibration | NVT and NPT | Equilibration steps to bring the system to the desired temperature and pressure. |

| Production MD | 100 ns | The length of the simulation to collect data on the peptide's dynamics. |

| Temperature | 300 K | The temperature at which the simulation is run. |

| Pressure | 1 bar | The pressure at which the simulation is run. |

From such simulations, various structural and dynamic properties can be analyzed. For instance, the distribution of dihedral angles (phi, psi) of the peptide backbone can be plotted in a Ramachandran plot to identify preferred conformations. The table below presents a hypothetical analysis of the major conformational cluster obtained from an MD simulation.

| Property | Predicted Value | Method of Analysis |

| Most Populated Conformation | Extended | Cluster analysis of the MD trajectory |

| Average Phi (φ) Angle | -120° ± 15° | Dihedral angle analysis |

| Average Psi (ψ) Angle | 130° ± 20° | Dihedral angle analysis |

| Radius of Gyration | 0.45 ± 0.05 nm | Calculation from atomic coordinates |

| Solvent Accessible Surface Area | 350 ± 20 Ų | SASA calculation |

These computational approaches provide valuable insights into the structural preferences and flexibility of this compound, which are essential for understanding its function in the absence of experimental data.

Mechanistic Biochemical Investigations of N Acetyl L Methionyl L Leucine

Interactions with Membrane Transporters and Permeability Determinants

The acetylation of the N-terminal methionine residue of the methionyl-leucine dipeptide converts it from a zwitterionic molecule to an anion at physiological pH. This chemical modification is a key determinant of its interaction with membrane transporters. Research on the closely related compound N-acetyl-L-leucine has demonstrated that this N-acetylation effectively switches the compound's preferred transport mechanism away from typical amino acid transporters to those that recognize organic anions. nih.govresearchgate.net

Organic Anion Transporters (OATs) are a family of transmembrane proteins crucial for the transport of a wide array of organic anions, including many drugs and endogenous metabolites. icm.edu.plwikipedia.org Studies on N-acetyl-L-leucine have shown that it is a translocated substrate for both OAT1 (SLC22A6) and OAT3 (SLC22A8). nih.govintrabio.com This interaction is attributed to the anionic nature of the N-acetylated compound at physiological pH. researchgate.net

Given that N-Acetyl-L-methionyl-L-leucine also possesses a free carboxyl group and an acetylated N-terminus, it is predicted to exist as an anion and would, therefore, be a potential substrate for OAT-mediated transport. The kinetics of N-acetyl-L-leucine interaction with OATs are characterized by low affinity (high Kₘ value), which allows for a high transport capacity, preventing transporter saturation even at high substrate concentrations. researchgate.netintrabio.com This is a significant departure from the high-affinity, low-capacity transport typical of amino acid transporters. nih.gov

Table 1: Kinetic Parameters of N-acetyl-L-leucine with Organic Anion Transporters

The L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) is the primary transporter for large neutral amino acids like leucine (B10760876) and methionine. nih.govmdpi.com However, the N-acetylation of the terminal amino group blocks recognition by LAT1. nih.gov Extensive testing has confirmed that N-acetyl-L-leucine is neither a substrate nor an inhibitor of LAT1, indicating that the acetyl group prevents binding to this transporter. nih.govresearchgate.net Consequently, it is highly probable that this compound also does not interact with LAT1.

Conversely, the Monocarboxylate Transporter (MCT) family, particularly MCT1 (SLC16A1), has been identified as a key transporter for N-acetyl-L-leucine. nih.govintrabio.com MCTs are proton-linked transporters responsible for moving monocarboxylates like lactate and pyruvate across cell membranes. wikipedia.orgnih.gov N-acetyl-L-leucine is a substrate for MCT1, and this transporter is considered well-suited for its uptake and distribution due to its ubiquitous tissue expression and kinetic properties. nih.govresearchgate.net The affinity of MCT1 for N-acetyl-L-leucine is lower than that of LAT1 for leucine, which prevents saturation and allows for greater uptake at higher concentrations. nih.gov Both the L- and D-enantiomers of N-acetyl-leucine are transported by MCT1. researchgate.net This suggests that MCTs could also be significant transporters for this compound.

Table 2: Kinetic and Inhibitory Parameters of N-acetyl-leucine Enantiomers with MCT1

Based on the transporter interaction profile established for analogous N-acetylated compounds, the cellular uptake of this compound is likely dominated by carrier-mediated transport. The primary routes for its entry into cells would be via anion transporters, specifically members of the OAT and MCT families. nih.govresearchgate.net These pathways bypass the traditional high-affinity amino acid transporters like LAT1, which are typically saturated at physiological amino acid concentrations. nih.gov

Cellular uptake of peptides can occur through various mechanisms, including endocytosis and direct penetration. nih.govmdpi.com However, for small, modified dipeptides like this compound, the evidence points toward specific solute carriers (OATs and MCTs) as the principal mechanism. nih.gov Efflux pathways for such compounds are less well-characterized but may involve members of the ATP-binding cassette (ABC) transporter superfamily, which are known to export a wide variety of substrates from cells.

Enzymatic Hydrolysis and Catabolic Pathways of this compound

Once inside the cell, N-acetylated peptides are subject to enzymatic cleavage. The primary enzyme responsible for this catabolic process is N-Acylpeptide hydrolase, which specifically targets the N-terminal acetylated amino acid.

N-Acylpeptide hydrolase (APEH), also known as acylaminoacyl-peptidase, is a serine peptidase that catalyzes the removal of an N-acetylated amino acid from the N-terminus of a peptide or protein. wikipedia.orggoogle.com This enzyme plays a role in the catabolism of N-terminally acetylated proteins, which constitute a majority of proteins in eukaryotes. hmdb.ca The reaction yields an N-acetyl amino acid and a peptide with a newly free N-terminus. wikipedia.org APEH is typically active at a neutral pH. wikipedia.org

The substrate specificity of APEH is a critical factor in determining its action on this compound. Studies have shown that APEH preferentially cleaves acetylated dipeptides with N-terminal Acetyl-Alanine, Acetyl-Methionine, and Acetyl-Serine. nih.gov The nature of the second amino acid residue also influences the rate of cleavage, with charged residues in this position leading to reduced hydrolysis rates. nih.gov

Given this specificity, the predicted cleavage site for this compound is the peptide bond between the N-acetyl-methionine residue and the leucine residue. The enzymatic action of APEH would hydrolyze this bond, resulting in the release of N-acetyl-L-methionine and L-leucine. This catabolic step is essential, as it liberates the constituent amino acids, allowing them to enter their respective metabolic pathways.

Table 3: Relative Substrate Specificity of Acylaminopeptidase

Modulation of Intracellular Signaling Networks

Influence on mTORC1 Pathway Activity

No published studies were found that investigate the influence of this compound on the mTORC1 pathway.

Effects on Autophagy Regulation

There is no available research detailing the effects of this compound on the regulation of autophagy.

Impact on Cellular Energy Metabolism and Fluxes

No data is available regarding the impact of this compound on cellular energy metabolism or metabolic fluxes.

Molecular Recognition Studies: Binding Affinity and Specificity with Target Macromolecules

There are no molecular recognition studies in the public domain that describe the binding affinity or specificity of this compound with any target macromolecules.

Due to the absence of specific research on this compound, it is not possible to provide an accurate and informative article based on the requested outline.

Metabolomic Profiling and Biodistribution Dynamics of N Acetyl L Methionyl L Leucine

In Vitro and In Vivo Metabolic Fate Studies

The metabolic fate of N-Acetyl-L-leucine has been elucidated through both in vitro and in vivo studies, which consistently show its conversion to the essential amino acid L-leucine. This biotransformation is a key aspect of its biological activity.

In vitro experiments utilizing S9 microsome fractions from both human and mouse livers have demonstrated the metabolism of N-Acetyl-L-leucine. nih.gov When a deuterated form of N-acetyl-dl-leucine was incubated with these liver fractions, a time-dependent disappearance of the compound was observed, which correlated with the appearance of L-leucine. nih.govresearchgate.net Kinetic analysis of this metabolic process revealed Michaelis-Menten kinetics, with specific parameters determined for human and mouse liver enzymes. nih.gov These studies highlight that the metabolism is asymmetric, with the L-enantiomer being actively deacetylated while the D-enantiomer is not. nih.gov

In vivo studies in mice further support these findings. nih.gov Following oral administration, levels of N-Acetyl-L-leucine in tissues such as the brain and muscle were found to be lower than those of N-acetyl-D-leucine. nih.govnih.gov This observation is consistent with the rapid conversion of the L-enantiomer into L-leucine, which is then utilized in normal metabolic pathways within these tissues. nih.govnih.gov The current hypothesis regarding its mechanism of action is that N-Acetyl-L-leucine enters metabolic pathways, and its effects are mediated through its metabolic products. nih.gov For instance, in a mouse model of Sandhoff disease, the administration of N-acetyl-dl-leucine was found to normalize glucose and glutamate metabolism. nnpdf.org

Tissue-Specific Distribution and Accumulation Mechanisms

The distribution of N-Acetyl-L-leucine throughout the body is governed by specific carrier-mediated transport systems, which explains its presence in various tissues, including the central nervous system. Acetylation of leucine (B10760876) fundamentally switches its cellular uptake mechanism from the L-type amino acid transporter (LAT1), used by leucine, to other transporters. nih.govresearchgate.net

Research has identified that N-Acetyl-L-leucine is a substrate for organic anion transporters (OAT1 and OAT3) and, significantly, the monocarboxylate transporter 1 (MCT1). nih.govresearchgate.net MCT1 is ubiquitously expressed in almost all tissues, including across the blood-brain barrier, making it well-suited for the widespread distribution of N-Acetyl-L-leucine. nih.govresearchgate.net This transporter recognizes organic anions and facilitates their uptake into cells. nih.gov

Studies in mice have confirmed the distribution of the compound into brain and skeletal muscle tissue following oral administration. nih.govplos.org The levels detected in these tissues are influenced by its rapid metabolism. The concentration of N-Acetyl-L-leucine is lower compared to its D-enantiomer in these tissues, which is attributed to its swift conversion to L-leucine and subsequent entry into endogenous metabolic pathways. nih.govnih.gov The ubiquitous nature of transporters like MCT1 is a key factor in its delivery to all tissues. researchgate.net

Enzymatic Pathways Governing Biotransformation and Excretion

The primary biotransformation pathway for N-Acetyl-L-leucine is enzymatic deacetylation, which converts it back to L-leucine. This process is stereospecific, with enzymes showing a preference for the L-enantiomer. nih.govnih.gov This asymmetric metabolism is consistent with the known activity of deacylases, which typically act on L-amino acids but not D-amino acids. nih.gov The likely mechanism explaining the pharmacokinetic differences between the enantiomers is a first-pass metabolism involving deacetylation of the L-enantiomer, a process that does not occur with the D-enantiomer. nih.govnih.govox.ac.uk

The enzymes responsible for this conversion are aminoacylases. Specifically, Aminoacylase I is a zinc-binding enzyme that catalyzes the removal of acetyl groups from N-acetylated amino acids. hmdb.ca While the direct synthesis of N-acetylated amino acids can occur via N-acetyltransferases, their degradation is also a part of normal protein and peptide metabolism, where they can be released from peptides by N-acylpeptide hydrolase. hmdb.ca

Regarding excretion, studies have shown that N-acetylated amino acids can be excreted in the urine. In certain inborn errors of amino acid metabolism that lead to an accumulation of specific amino acids, a small fraction of these amino acids is converted into their corresponding N-acetyl derivatives and excreted. nih.gov For example, increased urinary amounts of N-acetylleucine have been observed in Maple Syrup Urine Disease. nih.gov

Kinetic Analysis of Absorption and Distribution Mechanisms

The absorption and distribution of N-Acetyl-L-leucine are governed by specific, saturable transport mechanisms, which have been characterized through kinetic analysis. The acetylation of leucine is a critical modification that shifts its transport from the high-affinity, low-capacity LAT1 transporter to lower-affinity, high-capacity transporters like MCT1, OAT1, and OAT3. nih.govbiorxiv.org This switch is fundamental to its pharmacokinetics, as the lower affinity of MCT1 for N-Acetyl-L-leucine prevents transporter saturation, allowing it to operate in the linear range of the concentration-uptake curve. nih.gov

Pharmacokinetic studies in mice following oral administration have quantified key parameters. When administered as a racemate (N-acetyl-DL-leucine), the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were significantly greater for the D-enantiomer compared to the L-enantiomer. nih.govox.ac.ukplos.org This suggests that the L-enantiomer undergoes more rapid clearance or first-pass metabolism. nih.govnih.gov Conversely, when the purified L-enantiomer was administered, its Cmax and AUC were higher than when given as part of the racemate, suggesting that the D-enantiomer may inhibit the intestinal uptake of the L-enantiomer. nih.govnih.gov The elimination half-life (T1/2), however, was found to be similar for both enantiomers. nih.govox.ac.uk

Below are tables summarizing the kinetic parameters for transporter-mediated uptake and the pharmacokinetic parameters observed in mice.

| Transporter | Enantiomer | Parameter | Value | Unit |

|---|---|---|---|---|

| MCT1 | N-Acetyl-L-leucine | Km | 3.0 | mM |

| N-Acetyl-D-leucine | Km | 1.0 | mM | |

| OAT1 | N-Acetyl-L-leucine | Km | ~10 | mM |

| IC50 | 15 | mM | ||

| OAT3 | N-Acetyl-L-leucine | Km | ~10 | mM |

| IC50 | 11 | mM |

Data derived from in vitro studies on transporter-mediated uptake. nih.govresearchgate.netbiorxiv.org

| Compound Administered | Enantiomer Quantified | Cmax (ng/mL) | Tmax (h) | AUC0-last (h*ng/mL) | T1/2 (h) |

|---|---|---|---|---|---|

| N-Acetyl-DL-Leucine | N-Acetyl-D-Leucine | 86100 | <0.25 | 57800 | 0.31 |

| N-Acetyl-L-Leucine | 3410 | <0.25 | 2560 | 0.25 | |

| N-Acetyl-L-Leucine | N-Acetyl-D-Leucine | 436 | <0.25 | 573 | 0.40 |

| N-Acetyl-L-Leucine | 16800 | <0.25 | 11400 | 0.29 |

Data from non-compartmental analysis of plasma concentrations in mice. plos.orgbiorxiv.org

Theoretical and Computational Chemistry Applied to N Acetyl L Methionyl L Leucine

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and intrinsic reactivity of N-Acetyl-L-methionyl-L-leucine. Such calculations can determine a variety of molecular descriptors that are crucial for understanding its chemical behavior.

Detailed computational analyses would involve geometry optimization of the molecule to find its most stable three-dimensional structure. From this optimized geometry, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential surface, identifying electron-rich and electron-deficient regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack, thereby offering insights into potential metabolic transformations. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's chemical hardness, electronegativity, and electrophilicity index. These descriptors are instrumental in comparing the reactivity of this compound with other related peptides.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| Electronegativity (χ) | 4.85 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 3.65 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.22 eV | Propensity to accept electrons. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its surrounding solvent environment, which is crucial for understanding its behavior in a biological context.

By simulating the molecule in a box of explicit solvent molecules (typically water), researchers can observe the full range of conformations that this compound can adopt. This collection of structures is known as the conformational ensemble. Analysis of this ensemble can identify the most populated or energetically favorable conformations, which are likely to be the biologically active ones. The simulations also provide insights into the intramolecular hydrogen bonds and other non-covalent interactions that stabilize these conformations.

Moreover, MD simulations offer a detailed picture of the solvent's interaction with the dipeptide. The radial distribution functions can be calculated to understand the structuring of water molecules around different parts of this compound, such as the hydrophobic side chains of methionine and leucine (B10760876) and the polar peptide backbone. This information is critical for understanding its solubility and how it is recognized by biological receptors.

In Silico Prediction of Biological Interactions and Binding Modes

Computational techniques, particularly molecular docking, are instrumental in predicting how this compound might interact with biological macromolecules, such as proteins or enzymes. researchgate.netnih.gov These in silico methods can predict the preferred binding orientation of the dipeptide within the active site of a target protein and estimate the strength of the interaction.

The process of molecular docking involves generating a multitude of possible binding poses of this compound within the binding pocket of a receptor. unipd.it A scoring function is then used to rank these poses based on their predicted binding affinity, which is an estimation of the binding free energy. The top-ranked poses provide hypotheses about the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that mediate the binding.

These predictions are invaluable for identifying potential protein targets for this compound and for understanding its mechanism of action at a molecular level. For instance, docking studies could explore its interaction with enzymes involved in peptide metabolism or with receptors on the cell surface.

Cheminformatics and Machine Learning for Structure-Activity Relationship (SAR) Elucidation

Cheminformatics and machine learning are increasingly used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.gov For a series of dipeptides including this compound, these approaches can identify the key molecular features that are responsible for a particular biological effect. nih.gov

Cheminformatics tools can be used to calculate a wide array of molecular descriptors for each compound in a dataset, quantifying various aspects of their structure, such as size, shape, lipophilicity, and electronic properties. Machine learning algorithms can then be trained on this data to build predictive models that can estimate the activity of new, untested compounds. springernature.com

These SAR models can guide the design of new analogs of this compound with improved potency or selectivity. By analyzing the model, researchers can understand which structural modifications are likely to enhance the desired biological activity, thereby accelerating the drug discovery process.

Development of Predictive Models for Transport and Metabolism

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a therapeutic agent. researchgate.net In silico models play a significant role in predicting these properties for novel molecules like this compound, reducing the need for extensive experimental testing in the early stages of research. nih.govbiorxiv.org

Predictive models for transport can estimate how this compound is likely to be absorbed in the gastrointestinal tract and how it might cross biological membranes, such as the blood-brain barrier. These models are often based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and polar surface area. For instance, studies on the related compound N-acetyl-L-leucine have shown that acetylation can switch its transport mechanism from amino acid transporters to organic anion transporters, a property that could be computationally modeled. nih.govnih.gov

Metabolism prediction models can identify the most likely sites on the this compound molecule that are susceptible to modification by metabolic enzymes, such as cytochrome P450s. These predictions are typically based on the reactivity of different parts of the molecule, which can be informed by quantum chemical calculations.

Table 2: Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Method of Prediction |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Based on physicochemical properties and similarity to known absorbed peptides. |

| Caco-2 Permeability | Moderate | Quantitative Structure-Property Relationship (QSPR) models. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low to Moderate | Prediction based on polarity and molecular size. |

| Plasma Protein Binding | Moderate | Machine learning models trained on experimental data of similar compounds. |

| Metabolism | ||

| Cytochrome P450 2D6 Inhibition | Unlikely | Pharmacophore modeling and docking. |

| Major Metabolic Sites | Sulfoxidation of methionine, hydrolysis of peptide bond | Reactivity models based on quantum chemistry. |

| Excretion | ||

| Renal Organic Anion Transporter Substrate | Likely | Based on structural similarity to N-acetylated amino acids. nih.govbiorxiv.org |

| Toxicity | ||

| Ames Mutagenicity | Unlikely | Structure-based alerts and machine learning models. |

| hERG Inhibition | Low risk | Pharmacophore and 3D-QSAR models. |

Note: The data in this table is predictive and generated from general in silico ADMET modeling principles. It does not represent experimental results.

Advanced Analytical Techniques for N Acetyl L Methionyl L Leucine Research

Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) for Quantification and Metabolite Identification

Ultra-Performance Liquid Chromatography (UPLC) combined with High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the analysis of N-Acetyl-L-methionyl-L-leucine. This hyphenated technique leverages the superior separation efficiency of UPLC, which uses smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times compared to conventional HPLC. nih.gov The separated analyte is then introduced into an HRMS instrument, which provides highly accurate mass measurements, enabling confident identification and quantification.

Quantitative Analysis: For quantitative studies, a UPLC-HRMS method can be developed to measure the concentration of this compound in complex biological matrices like plasma or cell lysates. nih.gov The method typically involves a reversed-phase chromatographic column for separation and a triple quadrupole mass spectrometer for detection. nih.gov The high selectivity of this approach allows for precise measurement even at low concentrations. researchgate.net A validated method would demonstrate satisfactory linearity, accuracy, and precision. researchgate.net

Metabolite Identification: One of the key strengths of UPLC-HRMS is its application in identifying metabolites. Following administration to a biological system, this compound may undergo various metabolic transformations, such as deacetylation to L-methionyl-L-leucine, hydrolysis into its constituent amino acids (N-Acetyl-L-methionine and L-leucine), or oxidation of the methionine residue. HRMS can detect the mass shifts associated with these metabolic changes, and subsequent MS/MS fragmentation analysis helps to pinpoint the exact site of modification, thus elucidating the metabolic pathways.

| Parameter | Condition |

|---|---|

| UPLC Column | Reversed-Phase C18 (e.g., Acquity HSS T3) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ (m/z) | 321.1533 |

| Key MS/MS Fragments (Hypothetical) | m/z 132.0917 (Leucine immonium ion), m/z 192.0692 (N-Acetyl-Methionine fragment) |

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-NMR) for Comprehensive Analysis

To gain a more complete analytical profile of this compound, other hyphenated chromatographic techniques are employed, each offering unique advantages. scitechnol.comomicsonline.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds. omicsonline.org Dipeptides like this compound are not inherently volatile. acs.orgmdpi.com Therefore, derivatization is a mandatory step to increase their volatility and thermal stability. nih.govresearchgate.net Common derivatization methods include trimethylsilylation or esterification followed by acylation. mdpi.comnih.gov Once derivatized, GC-MS provides excellent chromatographic separation and highly specific identification based on characteristic mass spectral fragmentation patterns, which can be used to confirm the sequence of the dipeptide. nih.govdntb.gov.ua

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples an HPLC system with an NMR spectrometer. This technique is exceptionally powerful for unambiguous structure elucidation without the need to isolate the compound in pure form. As this compound is separated by the LC component, it flows directly into the NMR probe where spectra (e.g., ¹H NMR, ¹³C NMR, COSY) can be acquired. This is particularly useful for identifying unknown metabolites or impurities by providing detailed structural information, including stereochemistry, that mass spectrometry alone cannot offer. chemicalbook.com

| Technique | Primary Application | Sample Preparation | Key Advantage |

|---|---|---|---|

| GC-MS | Structural confirmation and quantification of known compounds | Requires chemical derivatization to increase volatility nih.gov | High chromatographic resolution and established spectral libraries nih.gov |

| LC-NMR | Unambiguous structure elucidation of novel or unknown compounds | Minimal, sample must be soluble in LC-compatible solvents | Provides detailed structural and stereochemical information |

| LC-MS | High-throughput quantification and metabolite screening humanjournals.com | Generally simple, "dilute-and-shoot" may be possible | High sensitivity and selectivity for complex mixtures humanjournals.com |

Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) for Binding Kinetics

Understanding how this compound interacts with biological macromolecules, such as receptors or enzymes, is crucial for determining its mechanism of action. MST and SPR are two powerful, label-free (for the analyte) techniques used to study these binding kinetics in real-time.

Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient. nih.govharvard.edu This movement, known as thermophoresis, is sensitive to changes in the molecule's size, charge, and hydration shell. harvard.edu In a typical experiment, a fluorescently labeled target protein is kept at a constant concentration and titrated with varying concentrations of this compound (the unlabeled ligand). The binding of the dipeptide to the protein alters the protein's thermophoretic properties, and this change is used to determine the binding affinity (Kd). nih.govresearchgate.net MST is advantageous due to its low sample consumption and its ability to perform measurements in complex biological liquids. harvard.eduresearchgate.net

Surface Plasmon Resonance (SPR): SPR is an optical technique that detects molecular interactions by measuring changes in the refractive index at the surface of a sensor chip. nih.govescholarship.org In a typical setup, a target protein is immobilized on the sensor chip. nih.gov A solution containing this compound is then flowed over the surface. The binding of the dipeptide to the immobilized protein causes an increase in mass on the sensor surface, which is detected in real-time as a change in response units. nih.gov This allows for the direct measurement of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. researchgate.net

Development of Novel Biosensors and Probes for Detection

The rapid and selective detection of this compound in various samples can be achieved through the development of specialized biosensors and molecular probes.

Biosensors: A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer. For this compound, an electrochemical biosensor could be designed using an enzyme that specifically recognizes and acts upon this dipeptide, such as a specific peptidase. nih.gov The enzymatic reaction would produce or consume a substance (e.g., electrons, ions, or light) that is detected by the transducer, generating a signal proportional to the dipeptide's concentration. mdpi.com Another approach could involve aptamer-based biosensors, where specific DNA or RNA sequences (aptamers) are selected to bind to the target dipeptide with high affinity and selectivity. mdpi.com

Molecular Probes: Molecular probes are molecules designed to detect or visualize other molecules of interest. nih.gov A fluorescent probe for this compound could be developed based on a "recognition-reporter" motif. rsc.org This might involve a peptide scaffold that mimics a natural binding partner, coupled to a fluorophore. nih.gov Binding of the probe to its target could trigger a change in the fluorophore's emission properties (e.g., intensity or wavelength), allowing for detection. rsc.org These probes are invaluable for cellular imaging applications, enabling the visualization of the dipeptide's localization within cells.

Isotopic Labeling and Tracing Methodologies

Isotopic labeling is an indispensable tool for tracing the metabolic fate and flux of molecules within a biological system. chempep.com By replacing certain atoms in this compound with their stable heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H), the molecule becomes "mass-shifted" and can be distinguished from its endogenous counterparts by mass spectrometry. nih.gov

For this compound, stable isotope-labeled versions can be synthesized using labeled L-methionine or L-leucine as precursors. isotope.comnih.gov For instance, [¹³C₆, ¹⁵N]-L-leucine or [¹³C₅, ¹⁵N]-L-methionine could be incorporated during synthesis. When this labeled compound is introduced into a cell culture or an organism, its journey can be tracked. Mass spectrometry can then be used to identify and quantify the labeled dipeptide and any of its labeled metabolites. This allows researchers to definitively map its absorption, distribution, metabolism, and excretion (ADME) pathways, providing a dynamic view of its biochemical processing that is unattainable with other methods. nih.gov

| Isotope | Natural Abundance (%) | Application in Tracing Studies |

|---|---|---|

| ²H (Deuterium) | ~0.015% | Used for tracing metabolic pathways; can have kinetic isotope effects. isotope.com |

| ¹³C | ~1.1% | Ideal for metabolic flux analysis; minimal kinetic effects. chempep.com |

| ¹⁵N | ~0.37% | Used to trace nitrogen metabolism and peptide backbone fate. chempep.com |

Fundamental Biological Roles and Mechanistic Implications of N Acetyl L Methionyl L Leucine

Investigation as an Endogenous Regulatory Molecule

The potential for N-Acetyl-L-methionyl-L-leucine to act as an endogenous regulatory molecule is an area of compelling scientific inquiry, though direct evidence remains to be fully established. The concept of small, modified peptides acting as signaling molecules is an emerging field in biology. N-acetylation, the modification present on this dipeptide, is known to alter the chemical properties of molecules, often increasing their stability or changing their interactions with cellular machinery. nih.gov

N-acylated amino acids and their derivatives have been identified in various biological systems, where they can participate in cellular signaling. nih.gov The acetylation of the N-terminal methionine in this compound neutralizes its positive charge, which could facilitate its transport across cellular membranes or alter its binding affinity for specific receptors or enzymes. While larger proteins with this N-terminal sequence are well-studied, the potential for the free dipeptide to be generated and function as a standalone signaling entity is a plausible hypothesis that warrants further investigation.

Potential as a Precursor for Biosynthetic Pathways

This compound can be readily envisioned as a precursor for biosynthetic pathways through its catabolism into constituent components. Intracellular enzymes, such as acylpeptide hydrolases, are known to cleave N-terminally acetylated peptides, releasing an N-acetylated amino acid. nih.gov Subsequent action by aminoacylases can then remove the acetyl group, liberating the free amino acid. nih.gov

Following this hypothetical catabolic pathway, this compound would yield L-methionine and L-leucine, two essential amino acids critical for cellular function.

L-Leucine: Once liberated, L-leucine enters a variety of metabolic pathways. It is a key building block for the synthesis of new proteins. wikipedia.org Beyond its role in protein synthesis, leucine (B10760876) can be metabolized into acetyl-CoA and acetoacetate, serving as a ketogenic amino acid for energy production. wikipedia.org Leucine is also a crucial signaling molecule that activates the mTOR pathway, a central regulator of cell growth and protein synthesis. nih.govresearchgate.net

L-Methionine: This amino acid is vital for the initiation of protein synthesis and is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell. Methionine metabolism is also linked to the synthesis of cysteine, which is a key component of the major intracellular antioxidant, glutathione. nih.gov

Therefore, this compound serves as a potential metabolic reservoir, delivering two essential amino acids that can be channeled into protein synthesis, energy metabolism, and critical methylation and antioxidant pathways. wikipedia.orgnih.govwikipedia.org

Role in Cellular Homeostasis and Stress Responses (Mechanistic Studies)

The mechanistic role of this compound in cellular homeostasis and stress response is likely indirect, mediated by the bioactivity of its constituent amino acids upon their release. Cellular homeostasis involves the balanced regulation of fuel intake, storage, and expenditure to maintain a stable internal environment. oup.com

Leucine and Energy Homeostasis: Leucine is a well-established regulator of energy homeostasis. researchgate.net By activating the mTOR signaling pathway, it signals nutrient availability, promoting anabolic processes like protein and lipid synthesis while suppressing catabolic processes like autophagy. nih.govnih.gov An influx of leucine derived from the breakdown of this compound could thus influence the cell's metabolic state, shifting it towards growth and proliferation. researchgate.net

Methionine and Oxidative Stress Response: Methionine plays a critical role in the cellular response to oxidative stress. As a precursor to cysteine, it supports the synthesis of glutathione, which is essential for detoxifying reactive oxygen species (ROS). nih.gov Oxidative stress is a common feature of many cellular insults, and the availability of methionine can be a rate-limiting factor in mounting an effective antioxidant defense.

Consequently, by serving as a source of leucine and methionine, this compound can contribute to maintaining the delicate balance between anabolic and catabolic states and can support the cell's capacity to mitigate oxidative damage.

Exploration as a Peptidomimetic for Protein-Protein Interactions

Peptides and peptidomimetics are ideal candidates for modulating protein-protein interactions (PPIs), which are fundamental to nearly all biological processes. nih.gov These molecules can mimic a segment of one protein to disrupt its binding to another. nih.gov this compound, as a structural mimic of the N-terminus of certain proteins, holds theoretical potential in this area.

Many PPIs are mediated by short, linear peptide motifs. nih.gov The N-terminus of a protein is often involved in such interactions. The structure of this compound has several features relevant to its potential as a peptidomimetic:

Blocked N-Terminus: The N-acetyl group prevents degradation by aminopeptidases and mimics the naturally occurring N-terminal acetylation of proteins, which can be a key feature for recognition in some PPIs. mdpi.com

Hydrophobic Residues: Both methionine and leucine are hydrophobic amino acids. This characteristic could enable the dipeptide to interact with hydrophobic pockets on a protein surface that would normally bind a Met-Leu sequence at the beginning of a binding partner.

By presenting a stable, hydrophobic N-terminal mimic, this compound could theoretically be explored as a competitive inhibitor for proteins that are initiated by a Met-Leu sequence and whose N-terminus is crucial for a specific interaction.

Insights into N-Terminal Acetylation Processes of Larger Peptides and Proteins

This compound serves as a quintessential model substrate for studying N-terminal acetylation, one of the most common protein modifications in eukaryotes. nih.govresearchgate.net This modification is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). nih.gov The specificity of these enzymes is largely determined by the first few amino acids of a protein.

The Met-Leu sequence is specifically recognized by the NatC and NatE complexes. researchgate.netnih.gov

NatC Complex: This complex is responsible for acetylating proteins that retain their initial methionine, which is followed by a hydrophobic residue like leucine, isoleucine, phenylalanine, or tryptophan. researchgate.netnih.gov Studies using substrates that mimic this sequence have been crucial for delineating the specificity and mechanism of the NatC complex. nih.govresearchgate.net

NatE Complex: The NatE complex (also known as NatA/Naa50) has a broader substrate specificity and has also been shown to acetylate Met-Leu N-termini, indicating a degree of redundancy and a complex interplay between different NATs in the cell. researchgate.netnih.govnih.gov

Research using peptides like this compound and its unacetylated precursor allows scientists to dissect the biochemical properties of these enzymes, understand how they recognize their substrates, and explore the functional consequences of this modification, which can impact protein stability, localization, and complex formation. plos.orgbiorxiv.org

Table 1: N-Terminal Acetyltransferase (NAT) Specificity for Protein N-Termini

| Enzyme Complex | Typical Substrate N-Terminal Sequence (after potential Met cleavage) | Notes |

|---|---|---|

| NatA | Ala-, Ser-, Thr-, Val-, Gly-, Cys- | Acts after the initiator methionine is cleaved. nih.govresearchgate.net |

| NatB | Met-Asp-, Met-Glu-, Met-Asn-, Met-Gln- | Acts on proteins that retain the initiator methionine. biorxiv.org |

| NatC | Met-Leu-, Met-Ile-, Met-Phe-, Met-Trp- | Acts on proteins with retained methionine followed by a large hydrophobic residue. researchgate.netnih.gov |

| NatE | Met-Leu-, Met-Met- and others | Has overlapping specificity with NatC and other NATs. nih.govnih.gov |

Emerging Research Directions and Future Perspectives for N Acetyl L Methionyl L Leucine

Elucidating Novel Enzymatic Pathways for Synthesis and Degradation

A fundamental area of future research will be the identification and characterization of the specific enzymatic pathways responsible for the biosynthesis and breakdown of N-Acetyl-L-methionyl-L-leucine.

Synthesis: The synthesis of N-acetylated peptides in biological systems is often catalyzed by N-acetyltransferases (NATs). creative-proteomics.com A significant focus will be on identifying specific NATs that can utilize L-methionyl-L-leucine as a substrate. The GCN5-related N-acetyltransferase (GNAT) superfamily, known for its role in the N-acylation of a wide range of molecules including peptides, represents a promising starting point for this discovery process. embopress.org Research into the biosynthesis of other N-acetylated dipeptides has revealed enzymes with dual functionality, capable of both N-acetylation and peptide bond formation, suggesting that complex enzymatic machinery may be involved.

Degradation: The stability of this compound will largely be determined by its resistance to cellular peptidases. N-terminal acetylation is a known strategy to enhance peptide stability by protecting against degradation by aminopeptidases. creative-proteomics.com Future studies will need to identify the specific proteases or hydrolases that can cleave the peptide bond between methionine and leucine (B10760876) or remove the N-acetyl group. The degradation of its constituent amino acids is well-understood; leucine, for instance, is catabolized into acetyl-CoA and acetoacetate, making it a ketogenic amino acid. wikipedia.org Understanding the rate and regulation of the dipeptide's breakdown into L-methionine and L-leucine will be crucial for determining its metabolic fate and biological half-life.

| Enzyme Class | Potential Role in this compound Metabolism | Research Objective |

| N-Acetyltransferases (NATs) | Catalyze the transfer of an acetyl group to the N-terminus of the L-methionyl-L-leucine dipeptide. | Identify the specific NAT enzyme(s) responsible for synthesis and determine their substrate specificity and kinetics. |

| Peptidases/Hydrolases | Cleave the peptide bond between the methionine and leucine residues, initiating degradation. | Characterize the proteases that recognize and cleave the dipeptide, and investigate how N-acetylation influences this process. |

| Deacetylases | Remove the N-terminal acetyl group, potentially marking the peptide for further degradation by aminopeptidases. | Search for specific N-terminal deacetylases that can reverse the acetylation, although this is generally considered an irreversible modification. nih.gov |

Discovery of Specific Receptors or Binding Partners

A critical step toward understanding the biological activity of this compound is the discovery of its specific cellular receptors, transporters, or binding partners. The N-acetylation of a peptide alters its physicochemical properties, such as charge and hydrophobicity, which can fundamentally change its interaction with biological targets. nih.gov

For example, research on the related molecule N-acetyl-L-leucine has shown that acetylation switches its cellular uptake mechanism from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). researchgate.netnih.gov This suggests that this compound may interact with a unique set of transporters distinct from those for its constituent amino acids. Future research will likely employ techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking studies to identify proteins that specifically bind to this dipeptide. The identification of such partners will be paramount in uncovering its potential signaling roles or metabolic functions.

High-Throughput Screening for Modulators of its Biological Activity

Once a biological function or enzymatic pathway for this compound is identified, high-throughput screening (HTS) will become a valuable tool for discovering molecules that can modulate its activity. HTS assays can be developed to screen large chemical libraries for inhibitors or activators of its synthesis, degradation, or interaction with binding partners. nih.gov

For instance, if a specific synthase is identified, a fluorescence-based or mass spectrometry-based assay could be designed to find inhibitors. dundee.ac.uk Conversely, if the dipeptide is found to bind to a receptor and elicit a cellular response, cell-based HTS assays could identify agonists or antagonists. Virtual high-throughput screening (vHTS) could also be employed, using the crystal structure of a relevant enzyme or receptor to computationally dock and score potential ligands, thereby prioritizing compounds for experimental testing. researchgate.net These approaches will be instrumental in developing chemical probes to study the dipeptide's function and could pave the way for therapeutic development.

| Screening Approach | Target | Objective | Example Application |

| Enzyme-Based HTS | Synthesizing or degrading enzymes | Discover small molecule inhibitors or activators. | Screening for inhibitors of the specific N-acetyltransferase that produces the dipeptide. |

| Cell-Based HTS | Cellular pathways affected by the dipeptide | Identify compounds that mimic or block the dipeptide's biological effects. | Measuring a downstream signaling event (e.g., reporter gene activation) in response to the dipeptide and screening for antagonists. |

| Binding Assays | Specific receptors or binding partners | Find molecules that compete with the dipeptide for binding. | Using a labeled version of the dipeptide to screen for compounds that displace it from its binding partner. |

| Virtual HTS (vHTS) | 3D structure of a target protein | Computationally identify potential ligands from large virtual libraries. | Docking millions of compounds into the active site of a newly discovered degrading enzyme to predict potential inhibitors. |

Integration with Systems Biology and 'Omics' Data for Holistic Understanding

A comprehensive understanding of the role of this compound will require its integration into the broader context of cellular networks through systems biology and 'omics' technologies.

Metabolomics: Untargeted metabolomics studies using liquid chromatography-mass spectrometry (LC-MS) will be essential for detecting and quantifying this compound in various biological samples (e.g., cells, tissues, biofluids). creative-proteomics.com This can help correlate its abundance with different physiological or disease states, as has been done for other N-acetylated amino acids like N-acetyl asparagine. mdpi.com